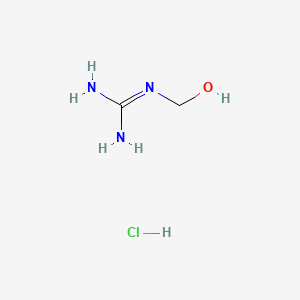
20-Dihydro-20-O-phenyl macrocin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
20-Dihydro-20-O-phenyl macrocin is a derivative of the macrolide antibiotic macrocin. Macrolides are a class of antibiotics characterized by their large macrocyclic lactone rings. These compounds are known for their effectiveness against a variety of bacterial infections, particularly those caused by gram-positive bacteria. The modification at the C-20 position with a phenyl group enhances its antibacterial properties and broadens its spectrum of activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 20-Dihydro-20-O-phenyl macrocin typically involves the modification of the parent compound, macrocin. The process begins with the reduction of macrocin to 20-dihydro macrocin, followed by the introduction of a phenyl group at the C-20 position. This can be achieved through a series of chemical reactions, including hydrogenation and phenylation, under controlled conditions. The reaction conditions often involve the use of catalysts such as palladium on carbon (Pd/C) and solvents like methanol or ethanol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of biocatalysts and fermentation processes may also be explored to enhance the production efficiency and reduce costs .
Analyse Des Réactions Chimiques
Types of Reactions
20-Dihydro-20-O-phenyl macrocin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can further modify the macrocyclic ring or the phenyl group.
Substitution: The phenyl group at the C-20 position can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, each with unique antibacterial properties. These derivatives are often tested for their efficacy against different bacterial strains to identify potential new antibiotics .
Applications De Recherche Scientifique
20-Dihydro-20-O-phenyl macrocin has several scientific research applications:
Chemistry: It is used as a model compound for studying macrolide synthesis and modification.
Biology: The compound is studied for its antibacterial properties and its mechanism of action against bacterial cells.
Medicine: Research focuses on its potential as a new antibiotic for treating resistant bacterial infections.
Industry: It is explored for use in veterinary medicine and as a feed additive to promote animal health
Mécanisme D'action
The mechanism of action of 20-Dihydro-20-O-phenyl macrocin involves binding to the bacterial ribosome, inhibiting protein synthesis. This binding prevents the elongation of the peptide chain, leading to the death of the bacterial cell. The phenyl group at the C-20 position enhances its binding affinity and broadens its spectrum of activity against various bacterial strains .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tylosin: Another macrolide antibiotic with a similar structure but different modifications.
Desmycosin: A derivative of tylosin with modifications at different positions.
Lactenocin: Another macrolide with a similar macrocyclic ring structure
Uniqueness
20-Dihydro-20-O-phenyl macrocin is unique due to the phenyl group at the C-20 position, which enhances its antibacterial properties and broadens its spectrum of activity. This modification makes it more effective against resistant bacterial strains compared to its counterparts .
Propriétés
Numéro CAS |
91662-23-6 |
|---|---|
Formule moléculaire |
C52H83NO17 |
Poids moléculaire |
994.2 g/mol |
Nom IUPAC |
(4R,5S,6S,7R,9R,11E,13E,15R,16R)-6-[(2R,3R,4R,5R,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[[(3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-7-(2-phenoxyethyl)-1-oxacyclohexadeca-11,13-diene-2,10-dione |
InChI |
InChI=1S/C52H83NO17/c1-13-39-35(27-64-51-48(62-12)47(61-11)43(57)31(5)66-51)23-28(2)19-20-37(54)29(3)24-34(21-22-63-36-17-15-14-16-18-36)45(30(4)38(55)25-40(56)68-39)70-50-44(58)42(53(9)10)46(32(6)67-50)69-41-26-52(8,60)49(59)33(7)65-41/h14-20,23,29-35,38-39,41-51,55,57-60H,13,21-22,24-27H2,1-12H3/b20-19+,28-23+/t29-,30+,31-,32-,33+,34+,35-,38-,39-,41+,42-,43-,44-,45-,46+,47-,48-,49+,50+,51?,52-/m1/s1 |
Clé InChI |
XCXVEDQZWPFTRN-PBKRHZJDSA-N |
SMILES isomérique |
CC[C@@H]1[C@H](/C=C(/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)C)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)O)N(C)C)O)CCOC4=CC=CC=C4)C)\C)COC5[C@@H]([C@@H]([C@@H]([C@H](O5)C)O)OC)OC |
SMILES canonique |
CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CCOC4=CC=CC=C4)C)C)COC5C(C(C(C(O5)C)O)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


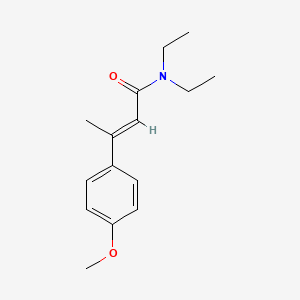

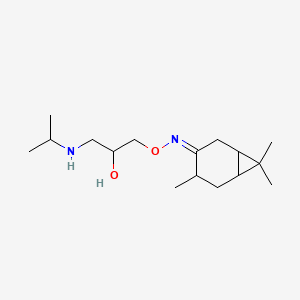
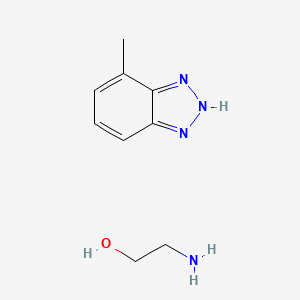

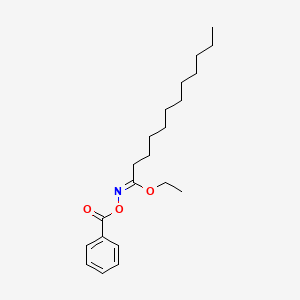

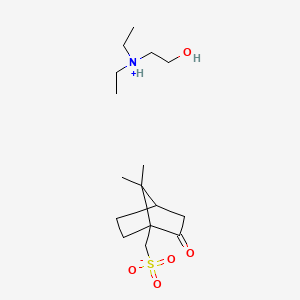

![5-[(3-Methoxypropyl)amino]-8-[(2-methyl-4-nitrophenyl)azo]-1-naphthol](/img/structure/B12686955.png)
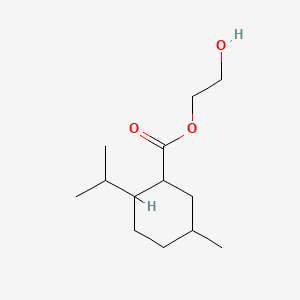
![7H-Benz[de]anthracen-7-one, 8,11-dichloro-](/img/structure/B12686971.png)
